N-(3,4-dichlorophenyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide, also known as DCP-LA, is a compound that has been studied for its potential therapeutic properties. This compound has been shown to have a variety of effects on the body, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of N-(3,4-dichlorophenyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide is not fully understood, but it is thought to work through a variety of pathways. One of the main pathways is through the activation of the Nrf2/ARE pathway, which is responsible for regulating the body's antioxidant response. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce oxidative stress, inflammation, and cell death in the brain. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects in the body, which may be beneficial in the treatment of a variety of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dichlorophenyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are a number of potential future directions for research on N-(3,4-dichlorophenyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide. One area of focus could be on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additional research could also be done to better understand the mechanisms of action of this compound and how it interacts with other compounds in the body. Finally, future studies could focus on optimizing the synthesis method for this compound to improve yields and reduce costs.
Conclusion
In conclusion, this compound is a compound that has shown potential therapeutic properties in a variety of areas. Its anti-inflammatory, antioxidant, and neuroprotective effects make it an interesting compound for further study. While there is still much to learn about the mechanisms of action of this compound, its low toxicity and relatively easy synthesis make it a promising compound for future research.
Synthesis Methods
N-(3,4-dichlorophenyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2,4-thiazolidinedione in the presence of a catalyst. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in a variety of areas. One area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been studied for its potential use in the treatment of stroke, traumatic brain injury, and spinal cord injury.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-11-2-1-9(7-12(11)17)18-14(22)19-5-3-10(4-6-19)20-13(21)8-24-15(20)23/h1-2,7,10H,3-6,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCKSCXSBJOGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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